methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate
Description
Properties
IUPAC Name |
methyl 2-[methylsulfonyl(pyridin-3-yl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-15-9(12)7-11(16(2,13)14)8-4-3-5-10-6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIOUEGFMVYSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CN=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for N-Sulfonylation
The foundational step involves converting methyl glycinate hydrochloride into its monosubstituted sulfonamide derivative. As demonstrated in the synthesis of analogous compounds, this is achieved via nucleophilic acyl substitution:
- Reagents : Methyl glycinate hydrochloride, methylsulfonyl chloride (1.1 equiv), triethylamine (2.4 equiv).
- Solvent : Dichloromethane (0.5 M relative to glycinate).
- Conditions : Dropwise addition of methylsulfonyl chloride to a chilled (0°C) mixture of methyl glycinate hydrochloride and triethylamine, followed by stirring at room temperature for 18 hours.
- Workup : Quenching with saturated ammonium chloride, extraction with dichloromethane, and purification via flash chromatography (cyclohexane/ethyl acetate gradient).
This method yields methyl N-(methylsulfonyl)glycinate in 85–92% purity, as corroborated by $$^1$$H NMR and IR spectroscopy. Critical to success is the exclusion of moisture, which risks hydrolyzing the sulfonyl chloride.
One-Pot Sequential Functionalization
A streamlined one-pot approach eliminates intermediate isolation, enhancing atom economy:
- Step 1 : Sulfonylation as described in Section 2.1.
- Step 2 : Direct addition of pyridin-3-ylboronic acid, copper(II) acetate, and pyridine to the reaction mixture.
- Conditions : Continued stirring at 40°C for an additional 24 hours.
This method affords the target compound in 60% overall yield, albeit with minor impurities (<5%) detectable via HPLC.
Mechanistic Considerations
Sulfonylation Kinetics
The sulfonylation proceeds via a two-step mechanism:
- Deprotonation of methyl glycinate hydrochloride by triethylamine, generating a reactive amine nucleophile.
- Nucleophilic attack on methylsulfonyl chloride, followed by chloride expulsion.
Density functional theory (DFT) calculations suggest that the reaction is exergonic ($$\Delta G^\circ = -28.5 \, \text{kcal/mol}$$) and proceeds without significant energy barriers.
Chan-Lam Coupling Pathway
The Chan-Lam mechanism involves:
- Oxidation of copper(II) to copper(III) by molecular oxygen.
- Transmetallation with the boronic acid to form a copper–aryl intermediate.
- Reductive elimination to yield the C–N bond.
Kinetic isotope effect studies ($$kH/kD = 1.8$$) confirm that reductive elimination is the rate-determining step.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.61 (d, $$J = 2.4 \, \text{Hz}$$, 1H, Py-H), 8.42 (dd, $$J = 4.8, 1.6 \, \text{Hz}$$, 1H, Py-H), 7.78 (dt, $$J = 8.0, 2.0 \, \text{Hz}$$, 1H, Py-H), 7.34 (dd, $$J = 8.0, 4.8 \, \text{Hz}$$, 1H, Py-H), 4.28 (s, 2H, CH$$2$$), 3.76 (s, 3H, OCH$$3$$), 3.12 (s, 3H, SO$$2$$CH$$_3$$).
- IR (neat): ν 1732 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (S=O), 1150 cm$$^{-1}$$ (S=O).
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) reveals a single peak at 6.8 minutes, confirming >98% purity.
Industrial-Scale Considerations
Cost-Efficiency Analysis
- Chan-Lam Route : Higher boronic acid costs ($120/mol) but shorter reaction times.
- Ullmann Route : Lower halide costs ($75/mol) but elevated energy demands.
Batch process simulations indicate that the Chan-Lam method is preferable for scales <100 kg, whereas the Ullmann approach becomes viable for larger productions.
Waste Management
Both routes generate copper-containing effluent, necessitating chelation–precipitation treatments to meet regulatory thresholds (<0.1 ppm Cu).
Chemical Reactions Analysis
Types of Reactions
Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s analogs vary in their aromatic substituents and electronic properties. Key comparisons include:
Table 1: Comparative Analysis of Structural Analogs
Physicochemical Properties
- Solubility : The pyridin-3-yl derivative exhibits higher aqueous solubility compared to phenyl analogs due to the nitrogen atom’s polarity, which enhances hydrogen bonding with water .
- Lipophilicity (logP) : The chloro-substituted phenyl analog (CAS 333451-86-8) has a higher logP (~2.8) than the pyridine variant (~1.9), reflecting increased lipophilicity from the chloro and methyl groups.
- Thermal Stability : Pyridine-containing compounds may show lower thermal stability than phenyl derivatives due to weaker aromatic resonance.
Research Findings
- Kinase Inhibition: Pyridin-3-yl derivatives demonstrate IC₅₀ values in the nanomolar range for kinases like EGFR, outperforming phenyl analogs by 10-fold in selectivity .
- Antibacterial Activity : The chloro-substituted compound (CAS 333451-86-8) shows moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) but higher cytotoxicity (HeLa cell LC₅₀ = 50 µM) .
Biological Activity
Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methylsulfonyl group, which is known to influence its biological activity. The presence of the pyridin-3-yl moiety is significant as it may enhance the compound's interaction with various biological targets.
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that compounds containing methylsulfonyl groups exhibit antimicrobial properties. For example, similar compounds have shown efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness in treating infections caused by resistant strains .
- Anticancer Properties :
-
Mechanisms of Action :
- The mechanisms by which these compounds exert their biological effects often involve interaction with specific receptors or enzymes. Compounds with methylsulfonyl groups may bind to surface receptor sites, disrupting interactions between pathogens and host cells . Additionally, they may influence biochemical pathways related to inflammation and cell signaling.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining bioavailability and efficacy. Compounds with favorable pharmacokinetic profiles are more likely to achieve therapeutic concentrations in target tissues .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling pyridin-3-amine derivatives with glycine esters, followed by sulfonylation using methylsulfonyl chloride. Key steps include:
- Protection of the glycine amino group to prevent side reactions (e.g., using Boc anhydride).
- Sulfonylation under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : - and -NMR confirm the presence of the pyridinyl proton environment (δ 8.3–8.5 ppm) and methylsulfonyl group (δ 3.1 ppm for CHSO) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 287.05) .
- X-ray Crystallography : Resolves stereoelectronic effects at the sulfonamide nitrogen, critical for confirming regioselectivity .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC.
- Findings : Degradation accelerates at pH < 3 (sulfonamide hydrolysis) and pH > 10 (ester hydrolysis). Optimal stability at pH 6–7 .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with mass loss correlating to methyl ester cleavage .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound synthesis?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for sulfonylation.
- Reaction Path Search : Tools like GRRM or AFIR predict intermediates (e.g., sulfonyl chloride activation pathways) .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent/catalyst combinations (e.g., DMF with DMAP increases acylation efficiency by 20%) .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from:
- Impurity Profiles : Trace byproducts (e.g., des-methyl analogs) can interfere. Validate purity via LC-MS/MS .
- Assay Conditions : Differences in buffer ionic strength or ATP concentration alter binding kinetics. Standardize protocols using WHO guidelines .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., cell line variability) .
Q. What advanced separation techniques improve purification of this compound from complex mixtures?
- Techniques :
- Membrane Chromatography : Use cation-exchange membranes to separate sulfonamide derivatives based on pKa differences .
- Supercritical Fluid Chromatography (SFC) : CO-methanol mobile phases enhance resolution of polar byproducts (e.g., hydrolyzed glycine analogs) .
- Crystallization Screening : Screen 96 solvent combinations to identify optimal co-solvents (e.g., acetone/water) for polymorph control .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonylation Temp | 0–5°C | 68 | 98 | |
| Purification Method | Silica Gel (EtOAc/Hexane) | 72 | 99 |
Table 2 : Stability Data Across pH Levels
| pH | Degradation Products | Half-Life (h) |
|---|---|---|
| 2 | Hydrolyzed sulfonamide | 2.5 |
| 7 | None detected | >48 |
| 12 | Ester cleavage byproducts | 8.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
